

Pyrone-211: A Dual-Targeting Modulator of GPR84 and AKR1C3

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Compound of Interest

Compound Name: *Pyrone-211*

Cat. No.: *B14354372*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrone-211 has recently emerged as a significant chemical probe in cell biology and pharmacology, demonstrating a unique dual-activity profile. It functions as a potent agonist for the G protein-coupled receptor 84 (GPR84) and as an inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3). This guide provides a comprehensive overview of the discovery, origin, and biological activities of **Pyrone-211**, with a focus on its signaling pathways and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables, and key biological and experimental workflows are visualized using diagrams in the DOT language.

Discovery and Origin

The primary characterization of **Pyrone-211** as a dual agonist of GPR84 and inhibitor of AKR1C3 was detailed in a seminal 2024 publication in Cell Chemical Biology by Dudkina, N. et al[1][2]. This study identified **Pyrone-211**'s involvement in an expanded polyamine pathway, highlighting a novel link between fatty acid synthesis, NADPH levels, and GPR84 signaling[3]. While this paper extensively characterizes its biological function, the initial synthesis or first report of the compound itself is not detailed, suggesting it may have been a known chemical entity that was later biologically characterized. **Pyrone-211** is now commercially available from several chemical suppliers for research purposes[4].

Chemical Properties

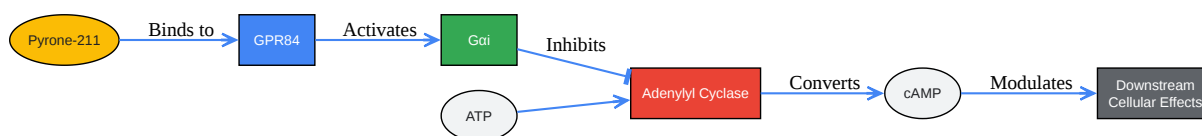
Property	Value
IUPAC Name	4-hydroxy-5,6-dimethyl-3-((E)-non-1-en-1-yl)-2H-pyran-2-one
CAS Number	90632-45-4[4]
Molecular Formula	C ₁₂ H ₁₈ O ₃ [1]
Molecular Weight	210.27 g/mol [1]

Biological Activity and Signaling Pathways

Pyrone-211 exhibits a distinct dual-action mechanism, influencing two separate signaling pathways:

GPR84 Agonism

Pyrone-211 is a potent agonist of GPR84, a G protein-coupled receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia. GPR84 is activated by medium-chain fatty acids and is implicated in inflammatory responses. As a Gai-coupled receptor, its activation by an agonist like **Pyrone-211** leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can influence a variety of downstream cellular processes, including cytokine production and cell migration.

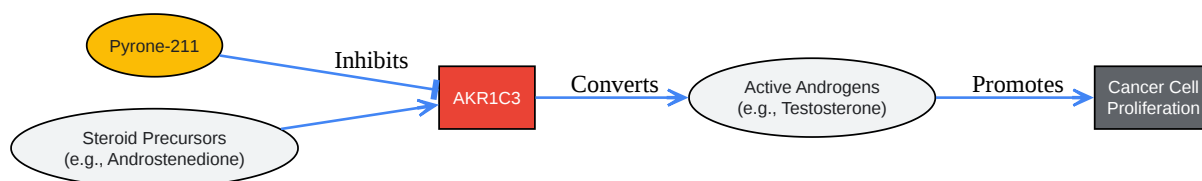


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GPR84 Agonist Signaling Pathway of **Pyrone-211**.

AKR1C3 Inhibition

Concurrently, **Pyrone-211** acts as an inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is a multifunctional enzyme involved in the metabolism of steroids, prostaglandins, and xenobiotics. In certain cancers, such as prostate and breast cancer, AKR1C3 is overexpressed and contributes to disease progression by producing active androgens and estrogens. By inhibiting AKR1C3, **Pyrone-211** can block the synthesis of these hormones, thereby reducing their proliferative signaling.



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Mechanism of AKR1C3 Inhibition by **Pyrone-211**.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of **Pyrone-211**.

Target	Assay Type	Cell Line	Parameter	Value	Reference
GPR84	cAMP Accumulation	HEK293	EC ₅₀	~1 μ M (inferred)	[5][6]
AKR1C3	Enzymatic Inhibition	Recombinant	IC ₅₀	Potent (specific value not publicly available)	[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Pyrone-211

A specific, publicly available, step-by-step synthesis protocol for **Pyrone-211** (CAS 90632-45-4) is not detailed in the primary literature. However, its structure, 4-hydroxy-5,6-dimethyl-3-((E)-non-1-en-1-yl)-2H-pyran-2-one, suggests a synthetic route likely involving the condensation of a β -keto ester with an α,β -unsaturated aldehyde, a common strategy for the synthesis of 4-hydroxy-2-pyrones.



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Generalized Workflow for Pyrone Synthesis.

GPR84 Agonist Activity Assay (cAMP Measurement)

The agonist activity of **Pyrone-211** at the GPR84 receptor can be determined by measuring its effect on intracellular cAMP levels in a cell line expressing the receptor, such as HEK293 cells.

Materials:

- HEK293 cells stably expressing human GPR84
- Cell culture medium (e.g., DMEM) with 10% FBS
- Forskolin
- **Pyrone-211**
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
- 96-well microplates

Procedure:

- Cell Seeding: Seed the GPR84-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

- **Compound Preparation:** Prepare serial dilutions of **Pyrone-211** in assay buffer. Also, prepare a solution of forskolin, which is used to stimulate adenylyl cyclase and increase basal cAMP levels.
- **Cell Treatment:**
 - Remove the culture medium from the cells.
 - Add the forskolin solution to all wells to induce cAMP production.
 - Immediately add the different concentrations of **Pyrone-211** to the respective wells. Include a vehicle control.
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- **cAMP Measurement:** Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
- **Data Analysis:** Plot the cAMP levels against the log concentration of **Pyrone-211**. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

AKR1C3 Inhibition Assay

The inhibitory activity of **Pyrone-211** against AKR1C3 can be assessed using a spectrophotometric assay that measures the reduction of a substrate, such as 9,10-phenanthrenequinone (PQ)^[7]^[8].

Materials:

- Recombinant human AKR1C3 enzyme
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- NADPH
- 9,10-phenanthrenequinone (PQ)
- **Pyrone-211**

- 96-well UV-transparent microplates
- Spectrophotometer

Procedure:

- Reagent Preparation:
 - Prepare a solution of AKR1C3 in assay buffer.
 - Prepare a solution of NADPH in assay buffer.
 - Prepare a stock solution of PQ in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of **Pyrrone-211** in the same solvent.
- Assay Setup:
 - In a 96-well plate, add the assay buffer, AKR1C3 enzyme, and the various concentrations of **Pyrrone-211** (or vehicle control).
 - Add the NADPH solution.
- Reaction Initiation: Initiate the enzymatic reaction by adding the PQ substrate to all wells.
- Measurement: Immediately measure the decrease in absorbance at 340 nm (due to the oxidation of NADPH to NADP⁺) over time using a spectrophotometer.
- Data Analysis:
 - Calculate the initial reaction velocity for each concentration of **Pyrrone-211**.
 - Plot the percentage of inhibition against the log concentration of **Pyrrone-211**.
 - Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

Pyrone-211 is a valuable pharmacological tool with a unique dual-activity profile, making it of significant interest for studying the distinct and potentially interconnected roles of GPR84 and AKR1C3 in health and disease. Its ability to modulate inflammatory and steroidogenic pathways provides a foundation for further investigation into its therapeutic potential in areas such as inflammation, immunology, and oncology. This guide provides a foundational understanding of **Pyrone-211** for researchers and drug development professionals, though further studies are warranted to fully elucidate its synthetic origin and in vivo efficacy.

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